

Review of literature on 2-Deacetoxytaxinine B and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Deacetoxytaxinine B**

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An In-depth Technical Review of **2-Deacetoxytaxinine B** and Related Taxane Compounds for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive review of the existing literature on **2-deacetoxytaxinine B** and structurally related taxane compounds. Due to the limited specific data on **2-deacetoxytaxinine B**, this review incorporates information on the broader class of taxanes and detailed findings on the closely related compound, 2-deacetoxytaxinine J, to provide a thorough understanding of their potential biological activities and mechanisms of action.

Introduction to 2-Deacetoxytaxinine B and Related Compounds

2-Deacetoxytaxinine B is a natural taxane diterpenoid that has been identified in *Taxus wallichiana*^{[1][2]}. Taxanes are a class of compounds first isolated from yew trees (*Taxus* species) and are renowned for their potent anticancer properties^[2]. The most well-known taxane, Paclitaxel (Taxol), is a cornerstone of chemotherapy for various cancers. These compounds share a common taxane core structure, and variations in the substituent groups give rise to a wide array of derivatives with differing biological activities.

While specific biological activity and synthesis data for **2-deacetoxytaxinine B** are not extensively reported in the available literature, the study of related compounds such as 2-

deacetoxytaxinine J provides valuable insights into its potential therapeutic applications and structure-activity relationships.

Physicochemical Properties of 2-Deacetoxytaxinine

B

The fundamental physicochemical properties of **2-deacetoxytaxinine B** have been computed and are summarized in the table below. This information is crucial for its identification, characterization, and potential formulation development.

Property	Value	Source
Molecular Formula	C ₃₅ H ₄₂ O ₉	PubChem[1]
Molecular Weight	606.7 g/mol	PubChem[1]
IUPAC Name	[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetoxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0 ^{3,8}]pentadec-11-enyl] (E)-3-phenylprop-2-enoate	PubChem[1]
CAS Number	191547-12-3	PubChem[1]

Biological Activity of Related Compound: 2-Deacetoxytaxinine J

Research on 2-deacetoxytaxinine J, a closely related taxane diterpenoid isolated from the Himalayan yew (*Taxus baccata* L. spp. *wallichiana*), has demonstrated significant anticancer activity. These findings offer a valuable proxy for understanding the potential of **2-deacetoxytaxinine B**.

In Vitro Cytotoxicity

2-deacetoxytaxinine J has shown considerable cytotoxic effects against human breast cancer cell lines. The table below summarizes the reported in vitro activity.

Cell Line	Cancer Type	Effective Concentration
MCF-7	Estrogen-responsive breast cancer	20 μ M[3]
MDA-MB-231	Estrogen-independent breast cancer	10 μ M[3]

In Vivo Antitumor Activity

In vivo studies have further substantiated the anticancer potential of 2-deacetoxytaxinine J.

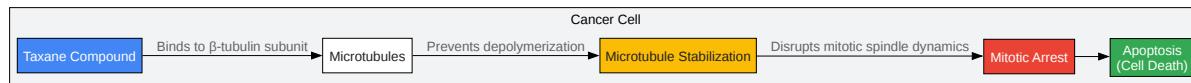
Animal Model	Tumor Type	Dosage	Outcome
Virgin female Sprague Dawley rats	DMBA-induced mammary tumors	10 mg/kg body weight (oral, 30 days)	Significant regression in mammary tumors compared to the vehicle-treated group ($p<0.05$)[3]

Structure-Activity Relationship (SAR)

Studies on 2-deacetoxytaxinine J and its derivatives have provided insights into the structural features crucial for their anticancer effects. The cinnamoyl group at the C-5 position and the acetyl group at the C-10 position have been identified as essential for its biological activity[3]. This suggests that modifications at these positions could significantly impact the cytotoxicity of related taxanes like **2-deacetoxytaxinine B**.

General Mechanism of Action of Taxanes

While the specific signaling pathways for **2-deacetoxytaxinine B** are not elucidated, the general mechanism of action for the taxane class of compounds is well-established. Taxanes are known as microtubule-stabilizing agents.



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General mechanism of action for taxane compounds.

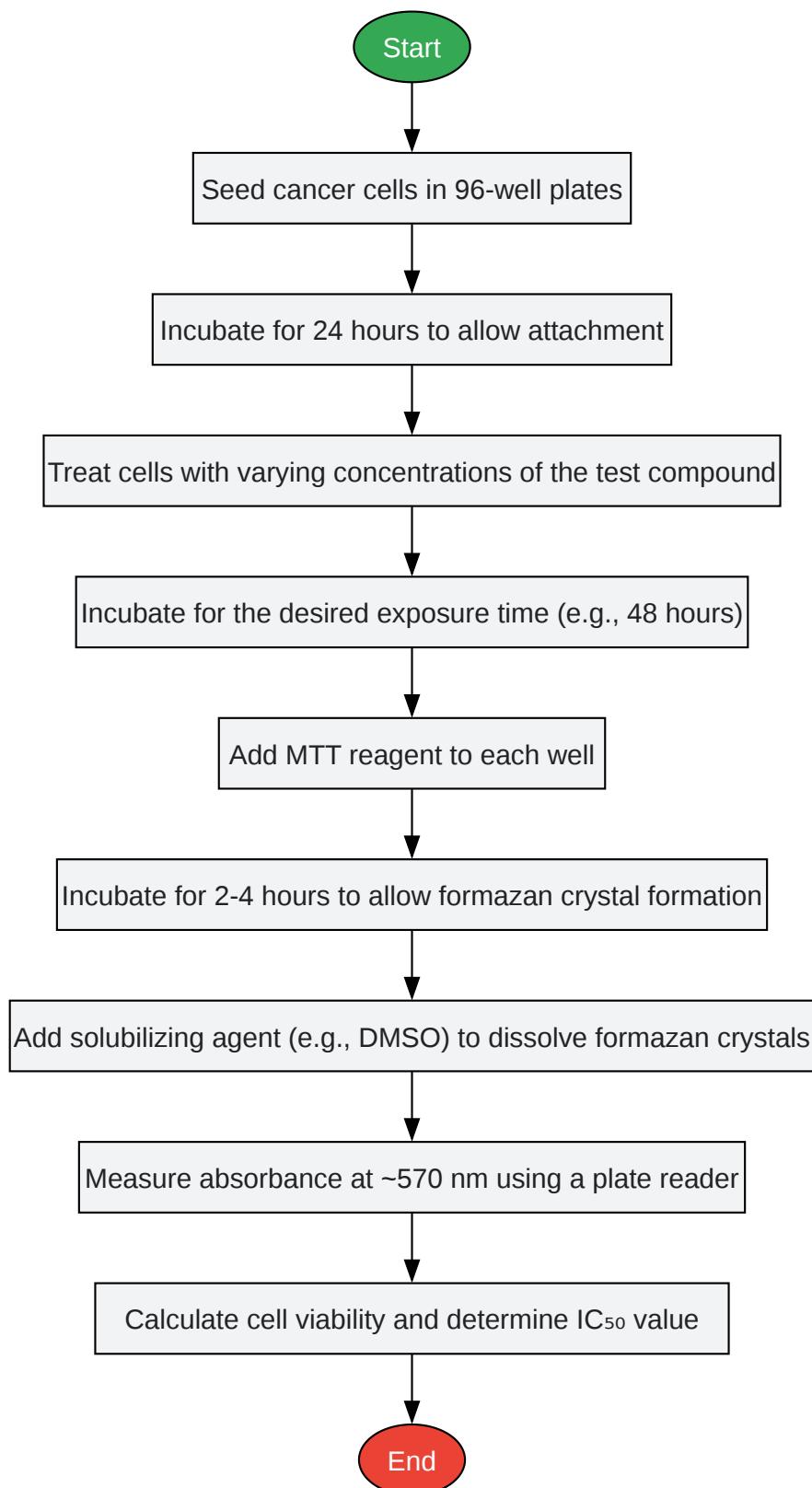
This stabilization of microtubules disrupts the normal dynamic instability required for cell division, leading to mitotic arrest and ultimately triggering apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for **2-deacetoxytaxinine B** are not available. However, a standard methodology for assessing the *in vitro* cytotoxicity of a novel compound, such as the MTT assay used for 2-deacetoxytaxinine J, is provided below as a representative protocol.

Representative Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.

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Workflow for a typical MTT cytotoxicity assay.

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- 96-well plates
- Test compound (e.g., **2-deacetoxytaxinine B**) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO, isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
- Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) is also included.
- Exposure: The cells are incubated with the compound for a specified period (e.g., 48 hours).
- MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours.
- Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

- Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Future Directions

The structural similarity of **2-deacetoxytaxinine B** to other biologically active taxanes, such as 2-deacetoxytaxinine J, suggests that it is a promising candidate for further investigation. Future research should focus on:

- Isolation and Synthesis: Developing efficient methods for the isolation of **2-deacetoxytaxinine B** from natural sources or establishing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation.
- Biological Screening: Conducting extensive in vitro and in vivo studies to determine its cytotoxic and antitumor activities across a range of cancer types.
- Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular signaling pathways to elucidate its mechanism of action.
- Lead Optimization: Utilizing the structure-activity relationship data to design and synthesize novel analogs with improved potency and pharmacological properties.

In conclusion, while direct data on **2-deacetoxytaxinine B** is currently limited, the available information on related taxane compounds provides a strong rationale for its further exploration as a potential anticancer agent. The methodologies and insights presented in this guide offer a framework for researchers and drug development professionals to advance the study of this and other novel taxanes.

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References

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- To cite this document: BenchChem. [Review of literature on 2-Deacetoxytaxinine B and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016128#review-of-literature-on-2-deacetoxytaxinine-b-and-related-compounds]

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